1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Various substitutions on the benzimidazole ring can lead to compounds with different properties and biological activities .Molecular Structure Analysis
Benzimidazole features a fused two-ring system, consisting of a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Benzimidazole compounds can undergo various chemical reactions, particularly at the nitrogen atoms, to form a wide range of compounds with potential biological activity .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of a positive charge on either of the two nitrogen atoms shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Prostate Cancer Drug Development
A notable application of derivatives of 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol includes the synthesis and evaluation as prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors for novel anti-prostate cancer drugs. Specifically, the modification of this compound led to the development of a potent PCA-1/ALKBH3 inhibitor, demonstrating significant suppression of hormone-independent prostate cancer cell growth in vivo without adverse effects (Nakao et al., 2014).
Antidiabetic Activity
Another research domain explores the antidiabetic potential of benzimidazole-pyrazoline hybrid molecules, derived from the structural synthesis involving this compound. These compounds exhibited α-glucosidase inhibition activity, showcasing their potential as antidiabetic agents, with compound 5d identified as an effective inhibitor compared to the reference drug acarbose (Ibraheem et al., 2020).
Antibacterial Activity
Research into the antibacterial properties of new fused pyrazol pyrimidin derivatives, incorporating this compound, has led to the synthesis of compounds with significant inhibition activity against both Gram-positive and Gram-negative bacteria. This underscores the compound's relevance in developing new antimicrobial agents (Zimam, 2014).
Tautomerism and Structural Analysis
Further studies delve into the synthesis and tautomerism of derivatives, revealing the stability and structural characteristics of these compounds. This research contributes to the understanding of the chemical properties and potential pharmaceutical applications of benzimidazole-pyrazole hybrids (Dzvinchuk & Lozinskii, 2011).
Zwitterionic Tautomerization
Investigations into the solid-state zwitterionic tautomerization of this compound derivatives have provided insights into their physicochemical characterization, structural properties, and biological importance through molecular docking studies. This research highlights the synthesized molecule's drug-like behavior and potential for therapeutic applications (El Foujji et al., 2021).
Wirkmechanismus
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, some benzimidazoles have been found to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
It has been suggested that benzimidazole derivatives can react with various free radicals through several possible reaction pathways – hat in nonpolar medium, splet in polar medium, and raf in both media .
Pharmacokinetics
It has been reported that some benzimidazole derivatives are 100% bioavailable after oral administration .
Result of Action
It has been reported that benzimidazole derivatives have shown effectiveness against various ailments, including parasitic infections .
Action Environment
It is known that the effectiveness of benzimidazole derivatives can be influenced by various factors, including the presence of free radicals .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-3-9-8(2)16-17(12(9)18)13-14-10-6-4-5-7-11(10)15-13/h4-7,16H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHVECGLZNVEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.